4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C6H8ClFN2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with 3-fluoropropylamine under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(3-fluoropropyl)-3-methylpiperidine: Similar in structure but with a piperidine ring instead of a pyrazole ring.
4-chloro-1-(3-fluoropropyl)-3-methylpyrazole: Similar but with a methyl group on the pyrazole ring.
Uniqueness
4-chloro-1-(3-fluoropropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9ClFN3 |
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Molecular Weight |
177.61 g/mol |
IUPAC Name |
4-chloro-1-(3-fluoropropyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H9ClFN3/c7-5-4-11(3-1-2-8)10-6(5)9/h4H,1-3H2,(H2,9,10) |
InChI Key |
MHXYBAMSTSLDGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCCF)N)Cl |
Origin of Product |
United States |
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